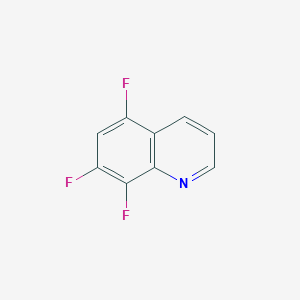
N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine is a fluorinated heterocyclic compound with a molecular weight of 191.15 g/mol. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a pyridazine ring. The presence of the trifluoromethyl group imparts significant reactivity and selectivity, making it a valuable asset in various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine: This compound shares a similar trifluoromethyl group but differs in the heterocyclic ring structure.
6-Phenyl-pyridazin-3(2H)-one: Another pyridazine derivative with distinct biological activities.
Uniqueness: N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine stands out due to its specific combination of the trifluoromethyl group and the pyridazine ring. This unique structure imparts enhanced reactivity and selectivity, making it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C7H8F3N3 |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
N,N-dimethyl-6-(trifluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C7H8F3N3/c1-13(2)6-4-3-5(11-12-6)7(8,9)10/h3-4H,1-2H3 |
Clé InChI |
IEHCTPFJRLESIX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NN=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13015199.png)
![4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13015207.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid](/img/structure/B13015215.png)
![N-[4-(dimethylamino)butyl]oxetan-3-amine](/img/structure/B13015220.png)
![1-Azaspiro[4.4]nonan-4-amine](/img/structure/B13015226.png)

![5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)







